4-Chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile
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Overview
Description
4-Chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of a chloro group at the 4th position, a methylsulfonyl group at the 6th position, and a carbonitrile group at the 5th position on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and pressure, is crucial to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of the methylsulfonyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the functional groups on the pyrimidine ring .
Scientific Research Applications
Medicinal Chemistry: It has been investigated as a potential anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.
Materials Science: Its unique chemical structure allows for the development of novel materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as protein kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that promote cell growth and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine
- 4-Chloro-6-methylsulfonylpyrazolo[3,4-d]pyrimidine
- 4-Chloro-6-methylsulfonylquinazoline
Uniqueness
4-Chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a kinase inhibitor make it a valuable compound for further research and development .
Properties
Molecular Formula |
C6H4ClN3O2S |
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Molecular Weight |
217.63 g/mol |
IUPAC Name |
4-chloro-6-methylsulfonylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H4ClN3O2S/c1-13(11,12)6-4(2-8)5(7)9-3-10-6/h3H,1H3 |
InChI Key |
VSYYDQVGDOEIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=NC=N1)Cl)C#N |
Origin of Product |
United States |
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